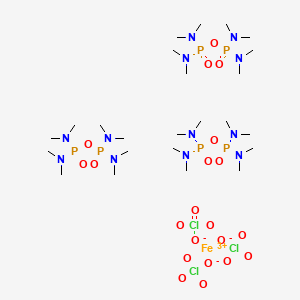
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is a coordination compound that features iron in the +3 oxidation state This compound is notable for its unique ligand environment, which includes three octamethylpyrophosphoramide ligands The triperchlorate anions balance the charge of the iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate typically involves the reaction of iron(III) salts with octamethylpyrophosphoramide ligands in an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex. The triperchlorate anions are introduced to balance the charge of the iron center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands can be replaced by other coordinating molecules under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve ligands such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(IV) complexes, while reduction reactions may produce iron(II) complexes.
Scientific Research Applications
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in mimicking the behavior of iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in materials science for the development of new materials with unique magnetic and electronic properties.
Mechanism of Action
The mechanism by which Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate exerts its effects involves the coordination of the iron center with the ligands, which stabilizes the iron in the +3 oxidation state. The compound can interact with various molecular targets, including enzymes and other proteins, through coordination and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron(III) coordination compound with acetylacetonate ligands.
Tris(bipyridine)iron(II) chloride: An iron(II) coordination compound with bipyridine ligands.
Uniqueness
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment around the iron center, influencing its reactivity and stability.
Properties
CAS No. |
15614-06-9 |
|---|---|
Molecular Formula |
C24H72Cl3FeN12O21P6 |
Molecular Weight |
1212.9 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;iron(3+);triperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.3ClHO4.Fe/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;3*2-1(3,4)5;/h3*1-8H3;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |
InChI Key |
PZPFUICPLMMYJO-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















